REACTION_CXSMILES
|
[Br:1][C:2]1[CH:11]=[CH:10][C:5]2[N:6]=[C:7](Cl)[S:8][C:4]=2[CH:3]=1.CCN(CC)CC.[CH:19]1([N:22]2[CH2:27][CH2:26][NH:25][CH2:24][CH2:23]2)[CH2:21][CH2:20]1>CCO>[Br:1][C:2]1[CH:11]=[CH:10][C:5]2[N:6]=[C:7]([N:25]3[CH2:26][CH2:27][N:22]([CH:19]4[CH2:21][CH2:20]4)[CH2:23][CH2:24]3)[S:8][C:4]=2[CH:3]=1
|
Name
|
|
Quantity
|
8.2 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC2=C(N=C(S2)Cl)C=C1
|
Name
|
|
Quantity
|
16.7 g
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
115 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)N1CCNCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 12 h
|
Duration
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12 h
|
Type
|
CUSTOM
|
Details
|
Then the mixture was evaporated
|
Type
|
CUSTOM
|
Details
|
to remove EtOH
|
Type
|
ADDITION
|
Details
|
Water (120 mL) was added to the residue
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with CH2Cl2 (3×50 mL)
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a residue, which
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography on silica gel eluting with a mixture of EtOAc/petroleum ether (1:10 with 0.1% NH4OH added)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC2=C(N=C(S2)N2CCN(CC2)C2CC2)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.46 g | |
YIELD: PERCENTYIELD | 31% | |
YIELD: CALCULATEDPERCENTYIELD | 31% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |